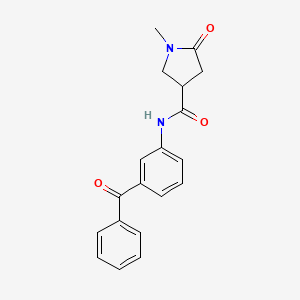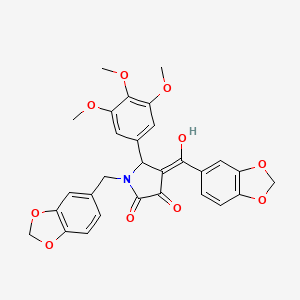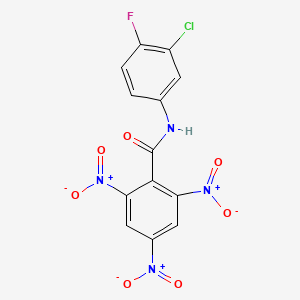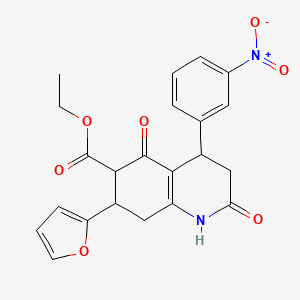![molecular formula C20H18N6 B14943542 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a complex heterocyclic compound that combines several structural motifs, including a triazole ring, a pyrimidine ring, and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazole or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazole or pyrimidine compounds .
Aplicaciones Científicas De Investigación
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
1,2,3-Triazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrimidine derivatives: Widely used in pharmaceuticals for their anticancer, antiviral, and antibacterial properties
Isoquinoline derivatives: Studied for their potential therapeutic effects in treating neurological disorders and infections
Uniqueness
What sets 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE apart is its unique combination of structural motifs, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C20H18N6 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H18N6/c1-2-6-15(7-3-1)12-26-20-18(23-24-26)19(21-14-22-20)25-11-10-16-8-4-5-9-17(16)13-25/h1-9,14H,10-13H2 |
Clave InChI |
PVNRGJFVXNPSCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![4-(2-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14943501.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)



![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)
